

Application Notes and Protocols for Genz-669178 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: Genz-669178

Cat. No.: B1192745

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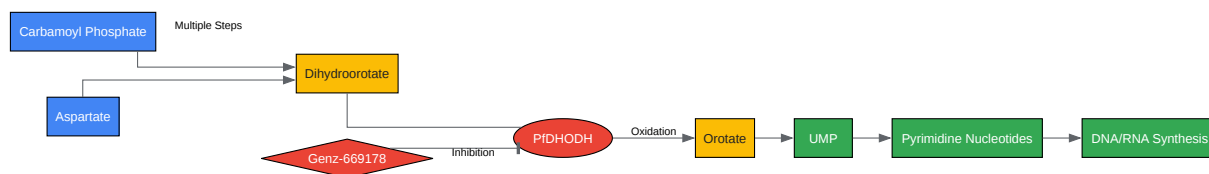
Introduction

Genz-669178 is a potent and selective inhibitor of the *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH) enzyme.[1] PfDHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the survival of the malaria parasite as it lacks the ability to salvage pyrimidines from its host.[1] The specific inhibition of PfDHODH by **Genz-669178** without significant activity against the human ortholog makes it a promising candidate for antimalarial drug development.[1]

These application notes provide detailed protocols for the use of **Genz-669178** in both biochemical and cell-based high-throughput screening (HTS) assays to identify and characterize novel PfDHODH inhibitors.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

Genz-669178 targets the flavin-dependent mitochondrial enzyme PfDHODH, which catalyzes the oxidation of dihydroorotate to orotate, a key step in the synthesis of pyrimidines. By inhibiting this enzyme, **Genz-669178** effectively blocks the parasite's ability to produce essential building blocks for DNA and RNA synthesis, ultimately leading to cell death.



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Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by **Genz-669178**.

Quantitative Data

The following table summarizes the in vitro activity of **Genz-669178** and its analogs against PfDHODH and *P. falciparum* strains.

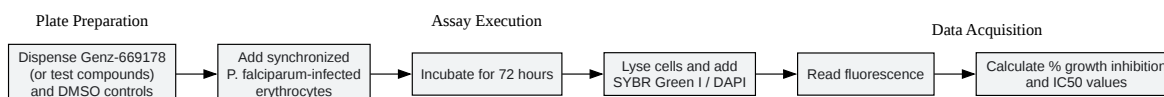
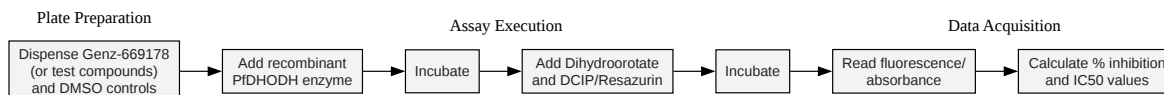
Compound	PfDHODH IC50 (nM)	<i>P. falciparum</i> 3D7 IC50 (nM)	<i>P. falciparum</i> Dd2 IC50 (nM)
Genz-669178	Double-digit nM[1]	Single-digit nM[1]	Single-digit nM[1]
Genz-668857	Double-digit nM[1]	Single-digit nM[1]	Single-digit nM[1]
Genz-667348	Double-digit nM[1]	Single-digit nM[1]	Single-digit nM[1]

Experimental Protocols

Two primary types of HTS assays are recommended for use with **Genz-669178**: a biochemical assay to measure direct inhibition of PfDHODH and a cell-based assay to assess the compound's effect on parasite viability.

Biochemical HTS Assay for PfDHODH Inhibition

This protocol describes a fluorescence-based assay to measure the enzymatic activity of recombinant PfDHODH. The assay is adaptable to high-throughput formats.



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References

- 1. High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
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